molecular formula C16H14N4O2S2 B2417480 1-((3-methoxybenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1185162-97-3

1-((3-methoxybenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B2417480
CAS No.: 1185162-97-3
M. Wt: 358.43
InChI Key: LXAWVINJAKDTBN-UHFFFAOYSA-N
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Description

1-((3-methoxybenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a thieno ring fused with a triazolo and pyrimidine ring system. The presence of a methoxybenzylthio group and a methyl group further adds to its structural complexity. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 1-((3-methoxybenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the thieno ring: This can be achieved through the cyclization of appropriate starting materials under specific conditions.

    Introduction of the triazolo and pyrimidine rings: This step involves the formation of the fused ring system through a series of condensation and cyclization reactions.

    Attachment of the methoxybenzylthio group: This is typically done through a nucleophilic substitution reaction where the methoxybenzylthio group is introduced to the fused ring system.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-((3-methoxybenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The methoxybenzylthio group can be substituted with other functional groups through nucleophilic substitution reactions using appropriate reagents.

    Condensation: The compound can participate in condensation reactions with various aldehydes or ketones to form new derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Due to its potential biological activities, this compound is being explored for therapeutic applications in treating various diseases.

    Industry: It can be used in the development of new materials with specific properties for industrial applications.

Comparison with Similar Compounds

1-((3-methoxybenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and potential biological activities, which distinguish it from other similar compounds.

Properties

IUPAC Name

12-[(3-methoxyphenyl)methylsulfanyl]-8-methyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S2/c1-19-14(21)13-12(6-7-23-13)20-15(19)17-18-16(20)24-9-10-4-3-5-11(8-10)22-2/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXAWVINJAKDTBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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